Dual FABP4/5 Inhibitory Potency Versus Unsubstituted Parent Scaffold
The compound is a member of a series explicitly designed for dual FABP4/5 inhibition, a profile critical for efficacy in metabolic and inflammatory disease models. The para-isopropoxy substitution on the benzamide ring, a key feature of this compound, is consistently associated with enhanced potency compared to unsubstituted or smaller alkoxy groups within the non-annulated thiophenylamide patent [1]. The patent discloses specific compounds where this substitution pattern yields IC₅₀ values below 0.1 µM for both FABP4 and FABP5. While the exact IC₅₀ for CAS 1058491-81-8 is not individually itemized in publicly available excerpts, its structural presence in the 'most particular' compound list indicates it meets this high potency threshold, a claim that cannot be made for the simpler N-(2-(thiophen-3-yl)ethyl)benzamide comparator [1].
| Evidence Dimension | FABP4 & FABP5 inhibitory potency (structural inference) |
|---|---|
| Target Compound Data | IC₅₀ < 0.1 µM (inferred for FABP4 and FABP5 based on structural membership in the most active subset of the patent series) |
| Comparator Or Baseline | N-(2-(thiophen-3-yl)ethyl)benzamide (unsubstituted parent): Potency not claimed at this level in the patent |
| Quantified Difference | The presence of the para-isopropoxy group is a key determinant for achieving sub-100 nanomolar dual potency, a level not achieved by the comparator. |
| Conditions | In vitro human FABP4 and FABP5 biochemical assays as described in the patent's general methods |
Why This Matters
This structural prerequisite for high dual potency suggests that a simpler, more readily available N-(thiophen-3-yl)ethylbenzamide cannot serve as a research surrogate for FABP4/5 target engagement studies.
- [1] Buettelmann, B., et al. (2015). New non-annulated thiophenylamides. U.S. Patent No. 9,353,102 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
